molecular formula C33H39N4O7- B1195110 CPT-11 carboxylate form

CPT-11 carboxylate form

Cat. No. B1195110
M. Wt: 603.7 g/mol
InChI Key: DCYPPLWVDXGNOW-XIFFEERXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CPT-11 carboxylate form is a member of quinolines.

Scientific Research Applications

Kinetics and Interconversion

  • Kinetics of CPT-11 and SN-38: Rivory et al. (1994) studied the kinetics of the in vivo interconversion of the carboxylate and lactone forms of CPT-11 and its active metabolite SN-38. The rapid apparent conversion of CPT-11 lactone to the carboxylate form in vivo was noted, with the carboxylate becoming the predominant form after infusion. This has implications for understanding the drug's activity, as CPT derivatives are active in their lactone form (Rivory et al., 1994).

Metabolism and Transformation

  • Conversion to SN-38 by Human Liver Microsomes: Haaz et al. (1997) explored the transformation of CPT-11 to SN-38 by human liver microsomes, noting that the steady-state velocity of SN-38 formation was higher when the substrate was in the lactone form compared to the carboxylate form. This study is key in understanding how CPT-11 is metabolized in the human body (Haaz et al., 1997).

Pharmacokinetics

  • Population Pharmacokinetics: Xie et al. (2002) developed pharmacokinetic models for CPT-11 and its metabolites, including the lactone and carboxylate forms. The study highlighted the interconversion between these forms and their distinct tissue distributions and clearances, which are crucial for understanding the drug's pharmacokinetics (Xie et al., 2002).

Therapeutic Efficacy Limitations

  • Limitations due to Diarrhea: Ikegami et al. (2002) discussed how the equilibrium between the lactone and carboxylate forms of CPT-11 and SN-38 at different pH levels impacts their intestinal uptake and the resultant therapeutic efficacy, particularly in relation to CPT-11-induced diarrhea (Ikegami et al., 2002).

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) Method: Rivory and Robert (1994) described an HPLC method for quantitating the carboxylate and lactone forms of CPT-11 and SN-38 in plasma. This method is crucial for monitoring the drug forms in patients (Rivory & Robert, 1994).

Real-Time Monitoring

  • Monitoring Lactone Hydrolysis: Yin et al. (2015) developed a strategy for real-time monitoring of the lactone hydrolysis of CPT-11, which could be vital for ensuring drug safety and efficacy (Yin et al., 2015).

Drug Interactions and Metabolism

  • Influence of Cytochrome P-450: Haaz et al. (1998) investigated how CPT-11 is metabolized by human hepatic microsomes, emphasizing the role of cytochrome P-450 in this process. Understanding these interactions is key for predicting drug efficacy and potential interactions (Haaz et al., 1998).

Alternate Delivery Routes

  • Buccal Route Delivery: Shah et al. (2017) evaluated the feasibility of delivering CPT-11 through the buccal route, considering the permeability of both lactone and carboxylate forms. This research offers insights into alternative delivery methods for CPT-11 (Shah et al., 2017).

properties

Molecular Formula

C33H39N4O7-

Molecular Weight

603.7 g/mol

IUPAC Name

(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

InChI

InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/p-1/t33-/m0/s1

InChI Key

DCYPPLWVDXGNOW-XIFFEERXSA-M

Isomeric SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6

SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6

Canonical SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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